molecular formula C27H21NO3 B2614527 N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide CAS No. 391221-17-3

N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide

Cat. No. B2614527
CAS RN: 391221-17-3
M. Wt: 407.469
InChI Key: YNLGLCHSASHBKO-UHFFFAOYSA-N
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Description

N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide, also known as BPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 417.47 g/mol.

Scientific Research Applications

Proteasome Inhibition and Anticancer Activity

Compounds structurally related to N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide have been investigated for their anticancer properties, particularly through proteasome inhibition. Proteasome inhibitors can induce cell cycle arrest and apoptosis in cancer cells by disrupting the degradation pathway of ubiquitinated proteins. For instance, certain pyrazolone-enamine derivatives demonstrated strong inhibitory effects on the proliferation of human liver cancer HepG2 cells, indicating their potential as anticancer agents (Xingchen Yan et al., 2015).

Material Science Applications

In the field of materials science, novel aromatic polyimides have been synthesized using compounds with structural similarities to N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide. These polyimides exhibit desirable properties such as solubility in organic solvents and thermal stability, making them suitable for various industrial applications (M. Butt et al., 2005).

Pharmacological Applications

Some derivatives of N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide have been designed as agonists of benzodiazepine receptors, showing considerable anticonvulsant activity in preclinical models. This suggests their potential in developing new treatments for epilepsy and related neurological disorders (M. Faizi et al., 2017).

Biosensor Development

In another study, a highly sensitive biosensor was developed using a modified carbon paste electrode incorporating FePt/CNTs nanocomposite and N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, a compound structurally related to N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide. This biosensor demonstrated the capability for the simultaneous determination of glutathione and piroxicam, highlighting its application in analytical chemistry and clinical diagnostics (H. Karimi-Maleh et al., 2014).

Anti-Inflammatory Agents

Research into the anti-inflammatory properties of certain benzoyl phenyl benzoates, which are structurally akin to N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide, has identified compounds with significant activity in preclinical models. These findings suggest the potential for developing new anti-inflammatory drugs (S. Khanum et al., 2004).

properties

IUPAC Name

N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO3/c1-19-12-17-24(26(29)20-8-4-2-5-9-20)25(18-19)28-27(30)21-13-15-23(16-14-21)31-22-10-6-3-7-11-22/h2-18H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLGLCHSASHBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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